molecular formula C4H14NO7P B1229702 (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate CAS No. 6992-39-8

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate

Cat. No. B1229702
Key on ui cas rn: 6992-39-8
M. Wt: 219.13 g/mol
InChI Key: JLEXUIVKURIPFI-UHFFFAOYSA-N
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Patent
US05045465

Procedure details

A sample of well agitated fermentation mixture (5.0 ml) is centrifuged for five minutes at 17,000 rpm in a centrifuge tube, the supernate decanted and discarded, and the pellet resuspended in 4.9 ml of 0.1M tris phosphate buffer. The tris phosphate buffer is prepared by dissolving 12.1 grams of Sigma Chem. Co. T-1503 Trizma base in 800 ml of deionized water, adjusting the pH at 25° C. to 7.5 with phosphoric acid and diluting with deionized water to a final volume of 1000 ml.
[Compound]
Name
mixture
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].[P:9](=[O:13])([OH:12])([OH:11])[OH:10]>O>[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].[OH:11][P:9]([OH:13])([OH:12])=[O:10] |f:3.4|

Inputs

Step One
Name
mixture
Quantity
5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the supernate decanted
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 12.1 grams of Sigma Chem
CUSTOM
Type
CUSTOM
Details
at 25° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(CO)(CO)N)O.OP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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